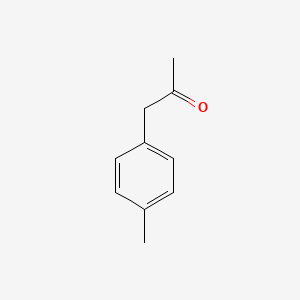

4-Methylphenylacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXKUHSBIXPZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175141 | |

| Record name | 4-Methylphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096-86-8 | |

| Record name | 4-Methylphenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002096868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2096-86-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylphenylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylphenylacetone chemical properties and structure elucidation

An In-depth Technical Guide on 4-Methylphenylacetone: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a significant intermediate in the synthesis of various organic molecules.[1][2] It details the compound's core chemical properties, the analytical methodologies for its structure elucidation, and detailed experimental protocols for its synthesis.

Chemical and Physical Properties

This compound, also known as p-tolylacetone, is a clear, pale yellow to yellow liquid.[3][4][5] Its chemical identifiers and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(4-methylphenyl)propan-2-one[3][6][7] |

| Synonyms | 4-Tolylacetone, p-Methylphenyl acetone[6][8] |

| CAS Number | 2096-86-8[3][6][8] |

| Molecular Formula | C₁₀H₁₂O[3][6][7][8] |

| Molecular Weight | 148.20 g/mol [7][8][9] |

| Appearance | Clear pale yellow to yellow liquid[3][5] |

| Boiling Point | 223.1°C at 760 mmHg[4] |

| Density | 0.974 g/cm³[4] |

| Refractive Index | 1.5090 - 1.5150 at 20°C[3][5] |

| Flash Point | 97.1°C[4] |

| Solubility | Slightly soluble in water[4] |

| InChI Key | NOXKUHSBIXPZBJ-UHFFFAOYSA-N[3][7][8] |

| SMILES | CC(=O)CC1=CC=C(C)C=C1[3][7] |

Structure Elucidation

The unambiguous identification of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall framework, leading to a conclusive structure confirmation. The general workflow is illustrated in the diagram below.

Caption: Logical workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would be expected to show:

-

A strong, sharp absorption band around 1715 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of a ketone.

-

Absorption bands in the region of 3100-3000 cm⁻¹ corresponding to aromatic C-H stretching.

-

Bands between 1600-1450 cm⁻¹ due to C=C stretching within the aromatic ring.

-

Peaks corresponding to aliphatic C-H stretching from the methyl and methylene (B1212753) groups. The NIST WebBook provides reference IR spectra for this compound.[8][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum would display distinct signals corresponding to the different types of protons:

-

A singlet around 2.1 ppm for the three protons of the methyl ketone group (-COCH₃).

-

A singlet around 2.3 ppm for the three protons of the methyl group on the aromatic ring (Ar-CH₃).

-

A singlet around 3.6 ppm for the two protons of the methylene group (-CH₂-).

-

Two doublets in the aromatic region (7.0-7.2 ppm ), characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. Each doublet would integrate to two protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments:

-

A signal at high chemical shift (above 200 ppm ) for the carbonyl carbon of the ketone.

-

Four distinct signals in the aromatic region (125-140 ppm ) for the six carbons of the para-substituted ring (two with higher intensity due to symmetry).

-

A signal for the methylene carbon (-CH₂-).

-

Signals for the two distinct methyl group carbons (the ketone methyl and the aromatic methyl).

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z ratio corresponding to the molecular weight of the compound, approximately 148.20 .[8][9]

-

Common fragmentation patterns would include the loss of the acetyl group (•CH₃CO, m/z 43) leading to a prominent peak at m/z 105, and the formation of a tropylium (B1234903) ion or related fragments characteristic of benzyl-type structures.

Experimental Protocols

The synthesis of this compound can be achieved via several routes. The following are two prominent methods cited in the literature.

Method 1: Condensation and Saponification

This classical two-step method starts from 4-methylbenzyl cyanide and is detailed in US Patent 2,382,686.[11][12]

Step 1: Condensation of 4-Methylbenzyl Cyanide with Ethyl Acetate (B1210297)

-

Prepare a solution of sodium ethoxide by dissolving 30 parts by weight of sodium in 300 parts by weight of absolute alcohol.

-

Heat the sodium ethoxide solution to reflux under a reflux condenser.

-

To the refluxing solution, add a mixture of 131 parts by weight of p-methylbenzyl cyanide and 131 parts by weight of dry ethyl acetate dropwise.

-

Continue boiling the mixture for two hours. A portion of the condensation product crystallizes as the sodium salt.

-

Evaporate the main portion of the solvent under reduced pressure.

-

Dissolve the residue in approximately 1000 parts by weight of ice water.

-

Filter the solution and acidify it with acetic acid while cooling with ice. The separated oil is the crude condensation product, alpha-(4-methyl-phenyl)-acetoacetonitrile.

Step 2: Saponification to this compound

-

Add the crude nitrile product dropwise to ice-cold sulfuric acid while stirring.

-

Once the solution is complete, heat the reaction mixture for approximately 2 hours at 80-100°C.

-

Cool the reaction mixture and add approximately 10 times its quantity of water while stirring.

-

Boil the resulting mixture for several hours under a reflux condenser.

-

After cooling, the resulting brown oil (crude this compound) is separated.

-

Purify the crude product by vacuum distillation to yield pure this compound.[11]

Method 2: Friedel-Crafts Acylation of Toluene (B28343)

This common industrial method involves the acylation of toluene.[11] A related protocol for a similar compound gives insight into the general procedure.[13]

Step 1: Preparation of Propionyl Chloride (if not commercially available)

-

In a reaction vessel, place 370 kg of propionic acid and 300 kg of phosphorus trichloride (B1173362).

-

Slowly heat the mixture with stirring to 50°C and maintain this temperature for 6 hours.

-

Allow the mixture to stand for 3 hours, then separate the lower layer of phosphorous acid. The resulting propionyl chloride can be used directly.

Step 2: Friedel-Crafts Acylation

-

In a 500L glass-lined reaction vessel, place 225 kg of anhydrous aluminum trichloride and 160 kg of toluene.

-

Cool the vessel and slowly add 120 kg of propionyl chloride dropwise with stirring, ensuring the internal temperature does not exceed 30°C.

-

Hydrolyze the cooled reaction mixture by adding it to a separate vessel containing a mixture of ice and water.

-

Allow the layers to separate and collect the upper oily layer.

-

Wash the organic layer with water and a saturated soda ash solution until neutral.

-

Dry the organic layer and remove the toluene by atmospheric distillation.

-

Collect the fraction boiling at 96-100°C / 930 Pa to obtain this compound with a purity greater than 98%. The reported yield for this step is 88%.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2096-86-8 | Benchchem [benchchem.com]

- 3. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [wap.guidechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pschemicals.com [pschemicals.com]

- 7. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 8. 4-Methylphenyl acetone [webbook.nist.gov]

- 9. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Methylphenyl acetone [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. US2382686A - Method of making 4-methyl-phenylacetone - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of p-Tolylacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Tolylacetone, systematically known as 4-(p-tolyl)butan-2-one or 4-methylphenylacetone, is a chemical intermediate of significant interest in the fields of organic synthesis and medicinal chemistry. With the chemical formula C₁₀H₁₂O, this colorless to pale yellow liquid serves as a versatile building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its strategic importance lies in its utility as a precursor to novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical synthesis of p-tolylacetone, detailing key experimental protocols, quantitative data, and the biological relevance of its derivatives, thereby offering a valuable resource for professionals in drug development and chemical research.

Historical Perspective and Discovery

The precise moment of the discovery of p-tolylacetone and the identity of the chemist who first synthesized it are not extensively documented in scientific literature. However, one of the earliest and most significant descriptions of its preparation is found in a United States patent filed in 1942. This patent, US2382686A, outlines a method for the synthesis of p-tolylacetone as a key intermediate for therapeutically valuable agents, indicating that by the early 1940s, the compound had garnered attention for its potential applications in medicinal chemistry.[1] The primary route detailed in this foundational patent involves the condensation of 4-methylbenzyl cyanide with ethyl acetate (B1210297), followed by saponification and decarboxylation.

Over the decades, several alternative and improved synthetic routes have been developed, with the Friedel-Crafts acylation of toluene (B28343) emerging as a common and industrially scalable method. The evolution of its synthesis reflects the broader advancements in synthetic organic chemistry, with a continuous drive towards higher yields, improved purity, and more environmentally benign processes.

Key Synthetic Methodologies

The synthesis of p-tolylacetone has been approached through several distinct chemical strategies. The following sections provide detailed experimental protocols for the most historically significant and commonly employed methods.

Condensation of 4-Methylbenzyl Cyanide and Ethyl Acetate

This classical two-step method, as described in the 1942 patent, remains a fundamental approach to the synthesis of p-tolylacetone.[1]

Experimental Protocol:

-

Step 1: Condensation:

-

Prepare a solution of sodium ethoxide by dissolving 30 parts by weight of sodium in 300 parts by weight of absolute ethanol.

-

Heat the sodium ethoxide solution to reflux.

-

To the refluxing solution, add a mixture of 131 parts by weight of p-methylbenzyl cyanide and 131 parts by weight of dry ethyl acetate dropwise.

-

Continue boiling the mixture under reflux for two hours.

-

-

Step 2: Saponification and Decarboxylation:

-

To the cooled reaction mixture, add approximately 10 times its quantity of water with stirring.

-

Boil the resulting mixture for several hours under a reflux condenser to effect saponification and decarboxylation.

-

After cooling, the resulting brown oil (crude p-tolylacetone) is separated.

-

The crude product is then purified by vacuum distillation.

-

Friedel-Crafts Acylation of Toluene

A widely used method, particularly in industrial settings, is the Friedel-Crafts acylation of toluene. This electrophilic aromatic substitution reaction can utilize different acylating agents, such as chloroacetone (B47974) or a combination of propionic acid and phosphorus trichloride (B1173362) followed by reaction with toluene.

Experimental Protocol (using Acetic Anhydride):

-

In a suitable reaction vessel, combine toluene and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a solvent like dichloromethane.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add acetic anhydride (B1165640) to the cooled mixture with constant stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.

-

The reaction is then quenched by carefully pouring it over crushed ice and hydrochloric acid.

-

The organic layer is separated, washed with a sodium bicarbonate solution and then with brine.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation. A yield of approximately 85% can be achieved with this method.[2]

Comparison of Synthetic Methods

The choice of synthetic route for p-tolylacetone often depends on factors such as scale, available starting materials, and desired purity. The following table summarizes quantitative data for some of the key methods.

| Method | Starting Materials | Key Reagents | Typical Yield | Purity | Key Advantages/Disadvantages |

| Condensation & Saponification | 4-Methylbenzyl Cyanide, Ethyl Acetate | Sodium Ethoxide, Water | Good | High after distillation | Multi-step process; use of metallic sodium. |

| Friedel-Crafts Acylation | Toluene, Acetic Anhydride | Anhydrous AlCl₃ | ~85%[2] | High after distillation | Industrially scalable; requires stoichiometric Lewis acid. |

| Friedel-Crafts Acylation | Toluene, Acetyl Chloride | Anhydrous AlCl₃ | Good | High after distillation | Use of corrosive acetyl chloride. |

| Wacker-Tsuji Oxidation | 4-Methylstyrene | PdCl₂, CuCl₂, O₂ | Good | High | Catalytic use of palladium; requires handling of gases. |

| Grignard Reaction | p-Tolylmagnesium Bromide, Acetyl Chloride | - | High | High | Requires anhydrous conditions; Grignard reagent is moisture-sensitive. |

Biological Relevance and Importance in Drug Discovery

While p-tolylacetone itself is not known to possess significant biological activity, its true value in the pharmaceutical industry lies in its role as a versatile precursor for the synthesis of bioactive molecules. The chemical scaffold of p-tolylacetone can be readily modified to generate a diverse library of compounds for drug screening.

Of particular note is the use of p-tolualdehyde, a closely related compound and a potential synthetic precursor to p-tolylacetone, in the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that form the central core for a variety of important biological compounds.[3] Numerous studies have demonstrated that chalcone (B49325) derivatives exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[4][5][6]

The anticancer activity of certain chalcones has been attributed to their ability to induce apoptosis (programmed cell death) in cancer cells.[5] This is often achieved through the modulation of key signaling pathways, such as the intrinsic and extrinsic apoptotic pathways, which involve the activation of caspases.

The antimicrobial properties of p-tolylacetone derivatives are also of significant interest, with studies showing efficacy against various bacterial and fungal strains.[7] This highlights the potential of p-tolylacetone as a starting material for the development of new anti-infective agents.

Conclusion

p-Tolylacetone, while not a household name, is a chemical compound with a rich history rooted in the foundational principles of organic synthesis. From its early preparation via condensation reactions to more modern approaches like Friedel-Crafts acylation, the synthesis of p-tolylacetone has evolved to meet the demands of the chemical and pharmaceutical industries. Its primary importance lies not in its own biological activity, but in its role as a key intermediate for the synthesis of a diverse range of bioactive molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical reactivity of p-tolylacetone is crucial for the design and development of the next generation of therapeutic agents. The methodologies and data presented in this guide provide a solid foundation for further exploration and innovation in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic data interpretation of 4-methylbenzyl methyl ketone (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-methylbenzyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methylbenzyl methyl ketone, systematically named 4-(4-methylphenyl)butan-2-one, is a ketone of interest in various chemical and pharmaceutical contexts. Its structural elucidation is fundamental for quality control, reaction monitoring, and characterization in research and development. This guide provides a comprehensive interpretation of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a complete profile for unambiguous identification.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 4-(4-methylphenyl)butan-2-one.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.14 | Singlet | 3H | H-1 (CH₃ of acetyl group) |

| 2.32 | Singlet | 3H | H-1' (CH₃ on aromatic ring) |

| 2.76 | Triplet | 2H | H-3 (CH₂ adjacent to carbonyl) |

| 2.89 | Triplet | 2H | H-4 (Benzylic CH₂) |

| 7.12 | AA'BB' System | 4H | H-2', H-3' (Aromatic protons) |

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 21.0 | Primary (CH₃) | C-1' (Aromatic CH₃) |

| 29.9 | Primary (CH₃) | C-1 (Acetyl CH₃) |

| 29.9 | Secondary (CH₂) | C-4 (Benzylic CH₂) |

| 45.3 | Secondary (CH₂) | C-3 (Methylene) |

| 128.5 | Tertiary (CH) | C-2' (Aromatic) |

| 129.2 | Tertiary (CH) | C-3' (Aromatic) |

| 135.7 | Quaternary | C-4' (Aromatic, C-CH₃) |

| 137.9 | Quaternary | C-1'' (Aromatic, C-alkyl) |

| 208.1 | Quaternary | C-2 (Carbonyl C=O) |

Table 3: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2925 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1718 | Strong, Sharp | C=O Stretch | Ketone |

| 1516 | Medium | C=C Stretch | Aromatic Ring |

| 815 | Strong | C-H Bend | p-Disubstituted Aromatic |

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 162 | 30 | [M]⁺ (Molecular Ion) |

| 147 | 5 | [M - CH₃]⁺ |

| 105 | 100 | [C₈H₉]⁺ (p-methylbenzyl cation) |

| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |

| 58 | 20 | [C₃H₆O]⁺ (McLafferty rearrangement product) |

| 43 | 65 | [CH₃CO]⁺ (Acylium ion) |

Data Interpretation and Structural Elucidation

The combined spectroscopic data provides definitive evidence for the structure of 4-(4-methylphenyl)butan-2-one.

-

IR Spectroscopy : The strong, sharp absorption at 1718 cm⁻¹ is characteristic of a saturated ketone carbonyl (C=O) group.[1] The peak at 1516 cm⁻¹ indicates an aromatic ring, and the strong band at 815 cm⁻¹ is highly indicative of para (1,4) disubstitution on that ring. Aliphatic C-H stretching is observed at 2925 cm⁻¹.

-

¹H NMR Spectroscopy : The spectrum shows five distinct signals. The two singlets at 2.14 and 2.32 ppm integrate to three protons each, corresponding to the acetyl methyl group and the aromatic methyl group, respectively. Two triplets at 2.76 and 2.89 ppm, each integrating to two protons, represent the two methylene (B1212753) groups (-CH₂-CH₂-), confirming the butane (B89635) chain. The signal cluster around 7.12 ppm, integrating to four protons, represents the four protons on the para-substituted aromatic ring.

-

¹³C NMR Spectroscopy : The spectrum displays nine distinct carbon signals, consistent with the molecular structure. The signal at 208.1 ppm is characteristic of a ketone carbonyl carbon.[1] The signals at 21.0 and 29.9 ppm correspond to the two non-equivalent methyl carbons. The two methylene carbons appear at 29.9 and 45.3 ppm. The four signals in the aromatic region (128-138 ppm) confirm the substituted benzene (B151609) ring.

-

Mass Spectrometry : The molecular ion peak [M]⁺ appears at m/z 162, confirming the molecular weight of C₁₁H₁₄O. The base peak at m/z 105 is due to the very stable p-methylbenzyl cation, formed by cleavage of the bond between C3 and C4. The peak at m/z 43 corresponds to the acylium ion [CH₃CO]⁺. A significant peak at m/z 58 suggests a McLafferty rearrangement, a characteristic fragmentation for ketones with a gamma-hydrogen.

Visualization of Key Pathways and Workflows

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 4-(4-methylphenyl)butan-2-one under electron ionization.

Caption: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

Integrated Spectroscopic Interpretation Workflow

This diagram outlines the logical workflow for deducing the molecular structure from the combined spectroscopic data.

Caption: Workflow for Spectroscopic Structure Elucidation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of 4-(4-methylphenyl)butan-2-one in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation : Transfer the solution to a 5 mm NMR tube.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters : A standard ¹H acquisition may use a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Parameters : A standard proton-decoupled ¹³C spectrum may be acquired with a 45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to achieve adequate signal-to-noise.

-

Processing : Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : As 4-(4-methylphenyl)butan-2-one is a liquid at room temperature, a neat spectrum can be obtained. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Collection : Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Analysis : Place the prepared salt plate assembly in the sample holder.

-

Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Processing : The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Instrumentation : Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.

-

Sample Introduction : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane (B109758) or ethyl acetate. Inject 1 µL of the solution into the GC.

-

GC Separation : Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.

-

Ionization : As the compound elutes from the GC column, it enters the ion source. Ionize the molecules using a standard electron energy of 70 eV.[2][3]

-

Mass Analysis : Scan a mass range of m/z 40-400 using a quadrupole or ion trap mass analyzer.

-

Data Analysis : Identify the peak corresponding to 4-(4-methylphenyl)butan-2-one in the total ion chromatogram and analyze its corresponding mass spectrum. Compare the fragmentation pattern with spectral libraries and theoretical fragmentation pathways for confirmation.

References

Safe Handling of 4-Methylphenylacetone in a Laboratory Setting: A Technical Guide

Introduction

4-Methylphenylacetone, also known as 1-(4-methylphenyl)propan-2-one, is a chemical compound utilized in various research and development applications.[1][2][3] Due to its potential hazards, a thorough understanding of its safety profile and proper handling procedures is crucial for the well-being of laboratory personnel and the integrity of experimental work. This guide provides an in-depth overview of the material safety data for this compound, outlining its physical and chemical properties, associated hazards, and comprehensive protocols for safe handling, storage, and emergency response.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and use in experiments.

| Property | Value | Source |

| CAS Number | 2096-86-8 | [1][4][5] |

| Molecular Formula | C10H12O | [1][2][5] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [2][5] |

| Odor | Sweet, floral | [2] |

| Boiling Point | 223.1 °C at 760 mmHg | [2] |

| Flash Point | 97.1 °C | [2] |

| Density | 0.974 g/mL | [2] |

| Refractive Index | 1.507 | [2] |

| Solubility | Slightly soluble in water | [2] |

Hazard Identification and GHS Classification

This compound is classified with several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3]

| Hazard Class | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3) | H335: May cause respiratory irritation | Warning |

Source: PubChem[3]

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimize exposure risks.

3.1. Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Use non-sparking tools.[4]

-

Prevent the buildup of electrostatic charge.[9]

3.2. Storage:

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a face shield.[6][7] | Protects against splashes that can cause serious eye irritation.[3] |

| Hand Protection | Chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex).[6] | Prevents skin contact which can cause irritation.[3] |

| Skin and Body Protection | Lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.[4][9] | Provides a barrier against accidental skin contact. |

| Respiratory Protection | If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[6][7] | Protects against inhalation of vapors that can cause respiratory tract irritation.[3] |

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1. First Aid Measures

The following diagram outlines the initial steps to be taken in case of exposure.

Caption: First aid response workflow for exposure to this compound.

Detailed First Aid Protocols:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[4][6]

-

Ingestion: Do not induce vomiting. If the person is conscious and alert, give two glasses of water to drink. Seek immediate medical attention.[6]

5.2. Accidental Release Measures

The following workflow illustrates the appropriate response to a spill.

Caption: Workflow for responding to a this compound spill.

Detailed Spill Response Protocol:

-

Personal Precautions: Avoid breathing vapors and contact with the material. Ensure adequate ventilation. Remove all sources of ignition.[4][8] Evacuate unnecessary personnel from the area.[4]

-

Protective Equipment: Wear appropriate personal protective equipment as outlined in Section 4.[4]

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[8]

-

Containment and Cleaning: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7] Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[4]

5.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: Combustible liquid.[8] Vapors are heavier than air and may travel along the ground to a source of ignition.[8] Hazardous combustion products include carbon monoxide and carbon dioxide.[6][8]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated.[8] However, available data indicates the following:

-

Acute Toxicity: Harmful if swallowed.[8]

-

Skin Irritation: Causes skin irritation.[8]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation.[3]

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[8]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or sewers.[8]

While this compound is a valuable compound in a research context, it presents tangible hazards that necessitate careful and informed handling. By adhering to the guidelines presented in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with its use, ensuring a safe and productive laboratory environment. Continuous review of safety data sheets and adherence to institutional safety protocols are strongly recommended.

References

- 1. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. media.hiscoinc.com [media.hiscoinc.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

Solubility and Stability Profile of 4-Methylphenylacetone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-Methylphenylacetone (CAS No. 2096-86-8), a key intermediate in various chemical syntheses. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility profile based on the compound's chemical structure and provides detailed, standardized experimental protocols for its quantitative determination. Furthermore, it details a systematic approach to evaluating the stability of this compound under various stress conditions, in accordance with established industry guidelines. This guide is intended to equip researchers and drug development professionals with the necessary framework to assess the physicochemical properties of this compound for its effective use in research and development.

Introduction

This compound, also known as p-tolylacetone, is an aromatic ketone with the chemical formula C₁₀H₁₂O. It serves as a versatile building block in organic synthesis. A thorough understanding of its solubility and stability in common organic solvents is paramount for its efficient handling, storage, and application in synthetic processes, particularly in the pharmaceutical industry where reproducibility and control are critical. This guide presents a theoretical solubility profile and robust experimental methodologies for determining the precise solubility and stability of this compound.

Predicted Solubility Profile of this compound

The solubility of an organic compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a polar carbonyl group and a nonpolar tolyl group, giving it a mixed polarity.

Qualitative Solubility Prediction:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to potential hydrogen bonding with the carbonyl oxygen and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): High solubility is predicted due to favorable dipole-dipole interactions between the solvent and the carbonyl group of this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected due to the presence of the nonpolar aromatic ring and alkyl chain, which can interact favorably with nonpolar solvents through London dispersion forces.

-

Aqueous Solubility: this compound is expected to have low solubility in water. While the carbonyl group can form hydrogen bonds with water, the large nonpolar hydrocarbon portion of the molecule limits its miscibility with water.

Quantitative Solubility Determination

While predictions offer a useful starting point, precise quantitative data is essential for many applications. The following table structure is recommended for presenting experimentally determined solubility data.

Table 1: Quantitative Solubility of this compound at 25°C (Hypothetical Data)

| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |

| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined |

| Hexane | 86.18 | 0.659 | Data to be determined | Data to be determined |

| Water | 18.02 | 1.00 | Data to be determined | Data to be determined |

Experimental Protocol for Quantitative Solubility Determination

A common and reliable method for determining the solubility of a compound is the isothermal equilibrium method, followed by quantitative analysis.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

-

Equilibration: Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.

Caption: Workflow for determining the quantitative solubility of this compound.

Stability Profile of this compound

The stability of this compound is a critical parameter, as degradation can lead to the formation of impurities that may affect the quality and safety of the final product. A forced degradation study is the most effective way to identify potential degradation pathways and develop stability-indicating analytical methods.

Table 2: Forced Degradation Study Design for this compound

| Stress Condition | Reagent/Condition | Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | Hydrolytic cleavage (unlikely for a ketone) |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | Aldol condensation, other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ | Up to 72 hours | Oxidation of the aromatic ring or alkyl side chain |

| Thermal Stress | 60°C | Up to 7 days | Thermally induced decomposition |

| Photostability | ICH Q1B conditions | As per guidelines | Photolytic degradation, radical formation |

Experimental Protocol for Stability Assessment (Forced Degradation)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.[1][2]

Materials:

-

This compound

-

Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂

-

High-purity water and organic solvents

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Application of Stress:

-

Hydrolysis: To separate solutions, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Store at a specified temperature (e.g., 60°C).

-

Oxidation: Add 3% H₂O₂ to the sample solution and store at room temperature.

-

Thermal: Store a solution of the compound, as well as the solid compound, in a temperature-controlled oven (e.g., 60°C).

-

Photostability: Expose the sample solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[3][4]

-

-

Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours for hydrolytic and oxidative stress; longer for thermal and photostability).

-

Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples before analysis to prevent further degradation.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if necessary, characterize the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Caption: Key environmental factors influencing the stability of this compound.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides a robust framework for its determination. The predicted solubility profile suggests good solubility in a range of common organic solvents and poor solubility in water. The provided experimental protocols for quantitative solubility and stability assessment, based on established scientific principles and regulatory guidelines, will enable researchers to generate the necessary data for their specific applications. A thorough understanding of these properties is essential for the successful and reproducible use of this compound in research and development.

References

- 1. database.ich.org [database.ich.org]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Ich guidelines for stability studies 1 | PPTX [slideshare.net]

A Technical Guide to the Theoretical and Computational Chemistry of 4-Methylphenylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Methylphenylacetone, also known as 1-(p-tolyl)propan-2-one, is an organic compound with the chemical formula C10H12O.[1][2][3] As a derivative of phenylacetone (B166967), it and similar molecules are of interest as intermediates in organic synthesis and have been noted in the context of pharmaceutical development.[4] Understanding the three-dimensional structure, conformational flexibility, electronic properties, and spectroscopic signatures of this compound is crucial for predicting its reactivity, biological activity, and potential interactions with biomolecules.

Theoretical and computational chemistry provide powerful tools to elucidate these properties at the atomic level.[5] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a balance of accuracy and computational efficiency for studying molecules of this size.[6] This guide details the application of these methods to this compound.

Molecular Structure and Conformational Analysis

A fundamental step in the computational study of any molecule is the determination of its lowest energy conformation. For a flexible molecule like this compound, a conformational analysis is necessary to identify the most stable arrangement of its atoms in three-dimensional space.

Experimental Protocol: Conformational Analysis

A computational conformational analysis of this compound would typically involve the following steps:

-

Initial Structure Generation: A 2D sketch of this compound is converted into an initial 3D structure using molecular modeling software.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify various low-energy conformers. This can be achieved through methods such as molecular mechanics force fields (e.g., MMFF94) or semi-empirical quantum mechanics.

-

Geometry Optimization: The geometries of the identified low-energy conformers are then optimized at a higher level of theory, typically DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[7]

-

Frequency Analysis: A vibrational frequency calculation is performed for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[8]

-

Energy Comparison: The relative energies of the conformers are compared to identify the global minimum and the population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Data Presentation: Optimized Geometric Parameters (Illustrative)

The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the global minimum energy conformer of this compound would be presented in a tabular format. The following table is illustrative of how such data would be structured.

| Parameter | Atom(s) | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length (Å) | C1-C2 | 1.39 |

| C2-C3 | 1.39 | |

| C1-C7 | 1.51 | |

| C8-C9 | 1.52 | |

| C9=O10 | 1.21 | |

| C9-C11 | 1.51 | |

| Bond Angle (˚) | C2-C1-C6 | 118.5 |

| C1-C7-C9 | 113.0 | |

| C7-C9-O10 | 121.5 | |

| C7-C9-C11 | 117.0 | |

| Dihedral Angle (˚) | C6-C1-C7-C9 | 85.0 |

| C1-C7-C9-O10 | 120.0 |

Note: The values in this table are for illustrative purposes only and do not represent actual calculated data for this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these spectra, aiding in the interpretation of experimental data.

Experimental Protocol: Vibrational Frequency Calculation

Following a successful geometry optimization and frequency calculation at the same level of theory, the theoretical vibrational spectrum can be obtained.

-

Harmonic Frequencies: The output of the frequency calculation provides a list of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.[9]

-

Scaling Factors: Due to the harmonic approximation and basis set limitations, calculated frequencies are often systematically higher than experimental values. It is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. The appropriate scaling factor depends on the level of theory and basis set used.

-

Spectral Visualization: The calculated frequencies and intensities can be used to generate a theoretical IR or Raman spectrum, which can then be compared with experimental spectra.

Data Presentation: Calculated Vibrational Frequencies (Illustrative)

A table summarizing the most significant calculated vibrational frequencies, their intensities, and their assignments to specific molecular motions would be presented.

| Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |

| 3050 | 15.2 | 25.8 | Aromatic C-H stretch |

| 2960 | 25.6 | 40.1 | Aliphatic C-H stretch (CH₃) |

| 2925 | 20.1 | 35.7 | Aliphatic C-H stretch (CH₂) |

| 1715 | 150.3 | 50.2 | C=O stretch |

| 1610 | 30.5 | 65.9 | Aromatic C=C stretch |

| 1450 | 45.8 | 20.4 | CH₂ scissoring |

| 1360 | 55.2 | 15.8 | CH₃ symmetric deformation |

Note: The values in this table are for illustrative purposes only and do not represent actual calculated data for this compound.

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ability to donate an electron, while the energy of the LUMO is related to the ability to accept an electron. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.[10]

Experimental Protocol: HOMO-LUMO Analysis

-

Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry of this compound using the desired level of theory and basis set.

-

Orbital Energy Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation.

-

Calculation of Electronic Properties: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as the HOMO-LUMO gap, ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness.

Data Presentation: Calculated Electronic Properties (Illustrative)

The calculated energies of the frontier molecular orbitals and derived electronic properties would be summarized in a table.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.19 |

Note: The values in this table are for illustrative purposes only and do not represent actual calculated data for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[11][12] The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.

Experimental Protocol: MEP Calculation

-

Wavefunction Generation: A single-point energy calculation is performed on the optimized geometry to generate the molecular wavefunction.

-

MEP Surface Generation: The MEP is calculated and mapped onto the total electron density surface.

-

Visualization: The MEP surface is visualized using molecular graphics software. Typically, red colors indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.

Data Presentation: MEP Surface Analysis

The analysis of the MEP surface would be presented descriptively, identifying the key regions of positive and negative potential.

For this compound, it would be expected that the region around the carbonyl oxygen atom would exhibit a strong negative potential (red), making it a likely site for electrophilic attack or hydrogen bond acceptance. The aromatic protons and the protons of the methyl and methylene (B1212753) groups would be expected to show positive potential (blue), with the aromatic protons being potential sites for nucleophilic attack under certain conditions.

Conclusion

This technical guide has outlined the standard theoretical and computational methodologies for the in-depth study of this compound. By employing Density Functional Theory, researchers can obtain valuable insights into its geometric structure, vibrational spectra, and electronic properties. The protocols and data presentation formats described herein provide a framework for conducting and reporting such computational studies. The application of these methods will undoubtedly contribute to a deeper understanding of the chemical and physical properties of this compound and its derivatives, aiding in their potential applications in drug development and other scientific disciplines.

References

- 1. 4-Methylphenyl acetone [webbook.nist.gov]

- 2. This compound, 97+% | Fisher Scientific [fishersci.ca]

- 3. 1-(4-Methylphenyl)propan-2-one | C10H12O | CID 137428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. irjweb.com [irjweb.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 8. yang.chem.wisc.edu [yang.chem.wisc.edu]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Aromatic Allure of 4-Methylphenylacetone: A Deep Dive into its Natural Origins and Biosynthetic Blueprint

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the natural occurrence and potential biosynthetic pathways of 4-Methylphenylacetone and its analogs. This whitepaper provides a detailed examination of the botanical and fungal sources of these aromatic ketones, outlines their likely formation through the well-established phenylpropanoid pathway, and presents detailed experimental protocols for their study.

Natural Occurrence: Aromatic Footprints in the Plant Kingdom

While the direct presence of this compound (also known as p-methylacetophenone) has been noted in the essential oils of rosewood and mimosa flower, its analogs are more widely documented in scientific literature. A prominent analog, 4-methoxyphenylacetone, has been identified in a variety of plants, including Chinese star anise (Illicium verum), fennel (Foeniculum vulgare), chervil (Anthriscus cerefolium), and cherry. Furthermore, it has been reported in plant species such as Clausena anisata and Clausena heptaphylla. Another related compound, benzylacetone (B32356), is a known volatile component of Coyote Tobacco (Nicotiana attenuata) and cocoa. These findings underscore the distribution of phenylacetone-type compounds across diverse plant families.

Biosynthetic Pathways: From Amino Acids to Aromatic Ketones

The biosynthesis of this compound and its analogs is believed to originate from the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. This pathway commences with the aromatic amino acids L-phenylalanine or L-tyrosine.

A well-characterized model for the formation of similar compounds is the biosynthesis of raspberry ketone (4-(4-hydroxyphenyl)butan-2-one). This process involves a series of enzymatic reactions:

-

Deamination: Phenylalanine Ammonia Lyase (PAL) or Tyrosine Ammonia Lyase (TAL) catalyzes the removal of an amino group from L-phenylalanine or L-tyrosine, respectively, to form cinnamic acid or p-coumaric acid.

-

Hydroxylation: Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group to cinnamic acid to produce p-coumaric acid.

-

CoA Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA.

-

Condensation: Benzalacetone synthase (BAS), a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to yield 4-hydroxybenzalacetone.

-

Reduction: A reductase, such as raspberry ketone/zingerone synthase (RZS1), reduces the double bond in 4-hydroxybenzalacetone to form raspberry ketone.

It is hypothesized that the biosynthesis of this compound follows a similar sequence. The formation of the 4-methyl group on the phenyl ring could potentially arise from a methylated precursor within the phenylpropanoid pathway, although the specific enzymes responsible for this modification are yet to be fully elucidated. Research into the biosynthesis of benzylacetone in Nicotiana attenuata also points to the involvement of PAL and polyketide synthases, further supporting this proposed pathway.

Quantitative Data on the Natural Occurrence of 4-Methoxyphenylacetone

| Plant Species | Part | Concentration/Amount | Reference |

| Illicium verum (Chinese star anise) | Fruit | Reported as a constituent | [1] |

| Foeniculum vulgare (Fennel) | Not specified | Reported as a constituent | [1] |

| Anthriscus cerefolium (Chervil) | Not specified | Reported as a constituent | [1] |

| Cherry | Not specified | Reported as a constituent | [1] |

| Clausena anisata | Not specified | Reported as a constituent | [2] |

| Clausena heptaphylla | Not specified | Reported as a constituent | [2] |

Experimental Protocols: A Guide to Isolation, Identification, and Enzymatic Study

Isolation and Identification of this compound Analogs from Plant Material

The volatile nature of these aromatic ketones allows for their extraction and analysis using established methods for essential oil characterization.

1. Extraction by Steam Distillation:

-

Principle: This method separates volatile compounds from non-volatile materials by passing steam through the plant material. The steam carries the volatile compounds, which are then condensed and collected.

-

Protocol:

-

Fresh or dried plant material (e.g., leaves, flowers, fruits) is placed in a distillation flask with water.

-

The water is heated to generate steam, which passes through the plant material, vaporizing the volatile compounds.

-

The steam and volatile compound mixture is passed through a condenser, which cools the vapor and returns it to a liquid state.

-

The collected liquid, consisting of an aqueous layer and an essential oil layer, is separated using a separatory funnel.

-

The essential oil fraction is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

2. Solvent Extraction:

-

Principle: This method utilizes organic solvents of varying polarities to dissolve and extract the compounds of interest from the plant matrix.

-

Protocol:

-

Powdered, dried plant material is macerated with a non-polar solvent such as hexane (B92381) or dichloromethane (B109758) for a specified period (e.g., 24-48 hours) at room temperature.

-

The mixture is filtered to separate the extract from the solid plant material.

-

The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield the crude extract.

-

The crude extract can be further purified using column chromatography.

-

3. Identification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS identifies the separated components based on their mass-to-charge ratio.

-

Protocol:

-

A diluted sample of the essential oil or extract is injected into the GC.

-

The GC is equipped with a suitable capillary column (e.g., HP-5MS).

-

A temperature program is used to separate the compounds. For example, an initial temperature of 60°C held for 5 minutes, then ramped to 240°C at a rate of 4°C/min.

-

The separated compounds are introduced into the mass spectrometer.

-

The resulting mass spectra are compared with libraries (e.g., NIST, Wiley) for compound identification.

-

Enzyme Assays for Biosynthetic Pathway Elucidation

1. 4-Coumarate:CoA Ligase (4CL) Activity Assay:

-

Principle: The activity of 4CL can be measured spectrophotometrically by monitoring the formation of the thioester bond in p-coumaroyl-CoA, which absorbs light at a specific wavelength.

-

Protocol:

-

A crude protein extract from the plant tissue of interest is prepared.

-

The reaction mixture contains the protein extract, p-coumaric acid, ATP, and Coenzyme A in a suitable buffer.

-

The reaction is initiated by the addition of the protein extract.

-

The increase in absorbance at 333 nm, corresponding to the formation of p-coumaroyl-CoA, is monitored over time using a UV-visible spectrophotometer.

-

2. Benzalacetone Synthase (BAS) Activity Assay:

-

Principle: The activity of BAS can be determined by quantifying the product, 4-hydroxybenzalacetone, using High-Performance Liquid Chromatography (HPLC).

-

Protocol:

-

A reaction mixture is prepared containing the enzyme source (e.g., recombinant protein or plant extract), p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer.

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, and the product is extracted with a solvent like ethyl acetate.

-

The extracted product is analyzed by HPLC with a C18 column and a suitable mobile phase gradient, and the amount of 4-hydroxybenzalacetone is quantified by comparing its peak area to a standard curve.

-

3. Reductase (e.g., RZS1) Activity Assay:

-

Principle: The activity of the reductase is measured by monitoring the consumption of the NADPH cofactor, which results in a decrease in absorbance at 340 nm.

-

Protocol:

-

The reaction mixture includes the enzyme, the substrate (e.g., 4-hydroxybenzalacetone), and NADPH in a buffered solution.

-

The reaction is initiated by adding the substrate.

-

The decrease in absorbance at 340 nm is measured spectrophotometrically over time.

-

Visualizing the Biosynthetic Landscape

To better understand the relationships within the proposed biosynthetic pathway and the experimental workflows, the following diagrams have been generated.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Experimental workflow for studying this compound.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for further research into the natural production and biosynthesis of this important class of aromatic compounds. The detailed methodologies and proposed pathways offer a roadmap for future investigations aimed at harnessing these natural products for various applications.

References

Toxicological and Safety Assessment of 4-Methylphenylacetone for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research applications and is not a substitute for a formal safety assessment conducted by qualified professionals. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Introduction

4-Methylphenylacetone (CAS No. 2096-86-8), also known as 1-(p-tolyl)propan-2-one, is an aromatic ketone utilized as an intermediate in the synthesis of various organic compounds. As with any chemical substance used in a research setting, a thorough understanding of its toxicological and safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available toxicological data and safety assessments for this compound, including detailed experimental protocols for key toxicological assays. Due to the limited direct toxicological data on this compound, this assessment incorporates a read-across approach, leveraging data from the structurally similar compound 4'-methylacetophenone (B140295) to infer potential hazards.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards[1]:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, are essential when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood[1].

Toxicological Data Summary

Acute Oral Toxicity

No direct acute oral toxicity data (e.g., LD50) is available for this compound. For the read-across compound, 4'-methylacetophenone, a Safety Data Sheet indicates it is harmful if swallowed (Acute toxicity, Oral - Category 4)[2].

Genotoxicity

A bacterial reverse mutation assay (Ames test), conducted in accordance with OECD Guideline 471, on the read-across compound 4'-methylacetophenone showed no evidence of mutagenic activity[3]. This suggests that this compound is also not expected to be genotoxic.

Repeated Dose and Developmental Toxicity

For the read-across compound 4'-methylacetophenone, a No-Observed-Adverse-Effect-Level (NOAEL) for repeated dose toxicity and developmental toxicity has been established through a read-across to acetophenone. The Margin of Exposure (MOE) for these endpoints was determined to be greater than 100, indicating a low concern under current use conditions[3].

Table 1: Summary of Toxicological Data (via Read-Across from 4'-methylacetophenone)

| Toxicological Endpoint | Test Method | Species | Route of Administration | Results | Reference |

| Genotoxicity | OECD TG 471 (Bacterial Reverse Mutation Assay) | S. typhimurium | In vitro | Non-mutagenic | [3] |

| Repeated Dose Toxicity | Read-across from Acetophenone | Rat | Oral (gavage) | NOAEL: 250 mg/kg/day | [3] |

| Developmental Toxicity | OECD TG 414 (Read-across from Acetophenone) | Rat | Oral (gavage) | Maternal and Developmental NOAEL: 125 mg/kg/day | [3] |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be applicable to the assessment of this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Objective: To determine the LD50 (median lethal dose) and classify the substance for its acute oral toxicity.

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of this first step determines the next dose level (higher or lower). This process continues until the dose causing mortality or evident toxicity is identified, or no effects are seen at the highest dose.

Methodology:

-

Test Animals: Healthy, young adult rats (typically nulliparous, non-pregnant females) are used. Animals are acclimatized to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range. The vehicle used should be inert (e.g., water, corn oil).

-

Administration of Doses: The substance is administered orally by gavage. A starting dose of 2000 mg/kg is often used if there is no prior information on the substance's toxicity.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Diagram 1: Experimental Workflow for OECD Guideline 423 (Acute Oral Toxicity)

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

Objective: To detect point mutations (base substitutions and frameshifts) induced by a chemical.

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The bacteria are exposed to the test substance and plated on a minimal medium lacking the essential amino acid. Only bacteria that undergo a reverse mutation to a prototrophic state can synthesize the amino acid and form colonies. An increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Methodology:

-

Tester Strains: A set of bacterial strains with different mutation types is used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose range. The highest dose should show some toxicity but not be excessively bactericidal.

-

Test Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if required) are mixed with molten top agar (B569324).

-

The mixture is poured onto a minimal glucose agar plate.

-

Plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants and/or a reproducible, significant increase at one or more concentrations.

Diagram 2: Experimental Workflow for OECD Guideline 471 (Ames Test)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)

This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a 28-day period.

Objective: To identify adverse effects and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Principle: The test substance is administered daily to several groups of animals at different dose levels for 28 days. During and after the exposure period, animals are observed for signs of toxicity. At the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed.

Methodology:

-

Test Animals: Typically, young adult rats are used. At least 3 dose groups and a control group are used, with a minimum of 5 males and 5 females per group.

-

Dose Administration: The substance is administered orally by gavage or in the diet/drinking water, 7 days a week for 28 days.

-

Observations:

-

Daily: Clinical signs of toxicity.

-

Weekly: Detailed clinical observations, body weight, and food/water consumption.

-

At termination: Hematology, clinical biochemistry, and gross necropsy.

-

-

Pathology: A comprehensive histopathological examination is performed on the control and high-dose groups. Any target organs identified are also examined in the lower dose groups.

-

Data Analysis: The data are evaluated to determine the nature and dose-response relationship of any adverse effects. The NOAEL is the highest dose at which no substance-related adverse effects are observed.